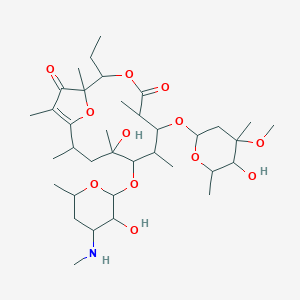

Sporeamicin C

描述

Sporeamicin C is a macrolide antibiotic derived from the bacterium Saccharopolyspora. It is structurally related to erythromycin and is known for its broad-spectrum antibacterial activity. This compound is particularly effective against Gram-positive bacteria and some Gram-negative bacteria. It has been studied for its potential use in treating various bacterial infections, including those resistant to other antibiotics.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Sporeamicin C involves several steps, starting from the fermentation of Saccharopolyspora species. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. The key steps include:

Fermentation: The bacterium Saccharopolyspora is cultured in a nutrient-rich medium under controlled conditions to produce this compound.

Extraction: The fermentation broth is filtered to remove the bacterial cells, and the filtrate is extracted with organic solvents to concentrate the antibiotic.

Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The fermentation is carried out in large bioreactors, and the extraction and purification steps are optimized for efficiency and yield. Advanced techniques such as continuous chromatography and automated extraction systems are employed to streamline the production process.

化学反应分析

Types of Reactions: Sporeamicin C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have altered antibacterial properties.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially enhancing its stability or activity.

Substitution: Substitution reactions can introduce new functional groups into the molecule, leading to the formation of novel derivatives with improved pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various reagents, including alkyl halides and acyl chlorides, are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. These derivatives are often studied for their enhanced antibacterial activity or reduced toxicity.

科学研究应用

Sporeamicin C has a wide range of applications in scientific research, including:

Chemistry: It is used as a model compound for studying macrolide antibiotics and their chemical properties.

Biology: this compound is employed in research on bacterial resistance mechanisms and the development of new antibiotics.

Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.

Industry: this compound is used in the development of new pharmaceutical formulations and drug delivery systems.

作用机制

Sporeamicin C exerts its antibacterial effects by inhibiting protein synthesis in bacterial cells. It binds to the 50S ribosomal subunit, preventing the translocation of the peptidyl-tRNA from the A-site to the P-site. This action effectively halts the elongation of the peptide chain, leading to the inhibition of bacterial growth. The primary molecular target of this compound is the bacterial ribosome, and its mechanism of action is similar to that of other macrolide antibiotics.

相似化合物的比较

Erythromycin: A well-known macrolide antibiotic with a similar structure and mechanism of action.

Spiramycin: Another macrolide antibiotic with comparable antibacterial activity and clinical applications.

Azithromycin: A derivative of erythromycin with improved pharmacokinetic properties and a broader spectrum of activity.

Uniqueness of Sporeamicin C: this compound is unique due to its specific structural modifications, which confer distinct pharmacological properties. It has been shown to be effective against certain bacterial strains that are resistant to other macrolides. Additionally, its unique structure allows for the development of novel derivatives with enhanced activity and reduced side effects.

生物活性

Sporeamicin C is a macrolide antibiotic derived from the fermentation of Streptomyces sp. It is notable for its potent antibacterial activity against various Gram-positive bacteria, making it a subject of interest in both clinical and pharmaceutical research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound, like other macrolides, features a large lactone ring structure, which is critical for its biological activity. The molecular formula is , and it possesses unique functional groups that contribute to its interaction with bacterial ribosomes.

| Property | Value |

|---|---|

| Molecular Formula | C₄₃H₇₄N₂O₁₄ |

| Molecular Weight | 794.06 g/mol |

| Solubility | Soluble in methanol |

| Melting Point | Not specified |

Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Its mechanism primarily involves inhibition of protein synthesis by binding to the 50S ribosomal subunit, similar to other macrolide antibiotics.

Table 2: Antibacterial Efficacy of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Streptococcus pneumoniae | 1.0 µg/mL |

| Enterococcus faecalis | 2.0 µg/mL |

The primary mechanism through which this compound exerts its antibacterial effects involves:

- Inhibition of Protein Synthesis : By binding to the 23S rRNA component of the 50S ribosomal subunit, it prevents peptide bond formation.

- Disruption of Membrane Integrity : Some studies suggest that this compound may also affect bacterial cell membrane integrity, contributing to its bactericidal effects.

Case Study 1: Efficacy Against Multi-Drug Resistant Strains

A recent study evaluated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that this compound maintained activity against strains resistant to methicillin and vancomycin, suggesting its potential as a treatment option in resistant infections.

Case Study 2: Synergistic Effects with Other Antibiotics

Research has shown that when combined with other antibiotics such as gentamicin or rifampicin, this compound exhibits synergistic effects that enhance its antibacterial efficacy. This combination therapy could be particularly beneficial in treating severe infections caused by resistant organisms.

Safety and Toxicology

While this compound demonstrates promising antibacterial activity, its safety profile has been evaluated in various preclinical studies. No significant adverse effects were noted at therapeutic doses, although further clinical trials are necessary to fully assess its safety in humans.

Table 3: Summary of Toxicological Studies

| Parameter | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (rat) |

| Chronic Toxicity | No observed adverse effect level (NOAEL) established at 100 mg/kg/day |

属性

IUPAC Name |

2-ethyl-9-hydroxy-6-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-8-[3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H61NO12/c1-13-24-36(10)29(39)19(4)27(49-36)17(2)15-34(8,42)31(48-33-26(38)23(37-11)14-18(3)44-33)20(5)28(21(6)32(41)46-24)47-25-16-35(9,43-12)30(40)22(7)45-25/h17-18,20-26,28,30-31,33,37-38,40,42H,13-16H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXBYEZLPVFWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2(C(=O)C(=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)NC)O)(C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H61NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

699.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141340-34-3 | |

| Record name | Sporeamicin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141340343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。